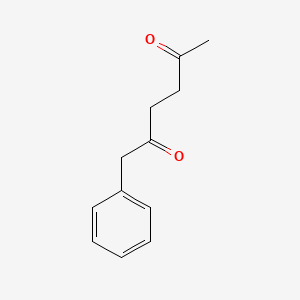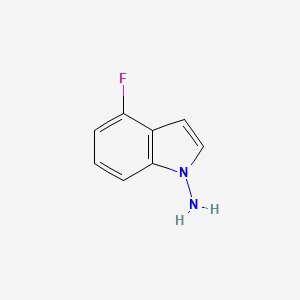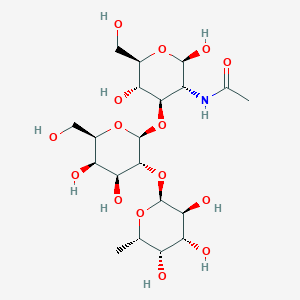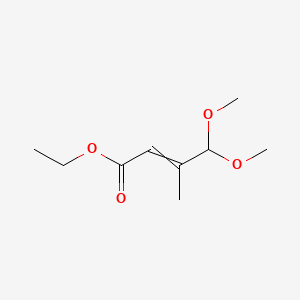![molecular formula C13H18N2O B8341906 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol](/img/structure/B8341906.png)
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol
Vue d'ensemble
Description
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is a chemical compound with a unique structure that combines a benzimidazole core with a hydroxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol typically involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain may facilitate binding to biological molecules, while the benzimidazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Hydroxybutyl)-benzimidazole
- 5,6-Dimethylbenzimidazole
- 4-Hydroxybutyl-benzimidazole
Comparison: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is unique due to the presence of both the hydroxybutyl side chain and the dimethyl groups on the benzimidazole core This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16/h7-9,16H,3-6H2,1-2H3 |
Clé InChI |
GLSCDWZLHHFPOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)CCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
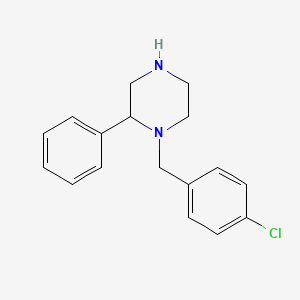
![2H-spiro[naphthalene-1,4'-piperidine]-4-carbonitrile](/img/structure/B8341826.png)
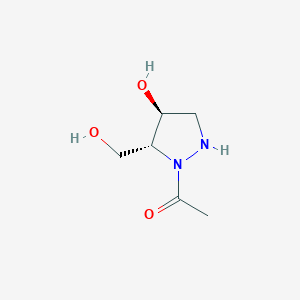
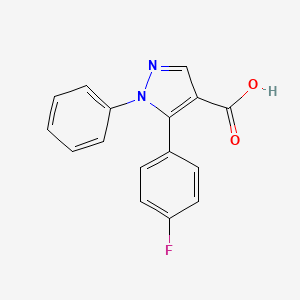
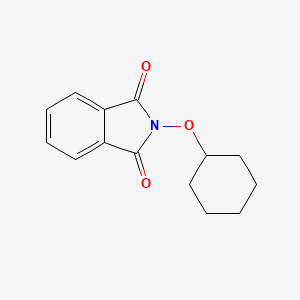
![N,N-diethyl-N''-n-butyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B8341847.png)
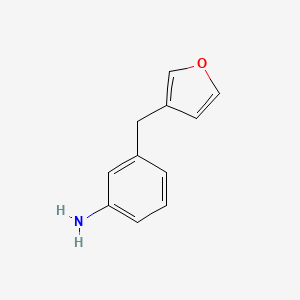
![8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-ylidene]ethylamine](/img/structure/B8341883.png)
